1-(4-Fluoro-2-methylphenyl)ethane-1-sulfonamide
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Overview
Description
1-(4-Fluoro-2-methylphenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C9H12FNO2S. It is characterized by the presence of a sulfonamide group attached to a fluorinated aromatic ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methylphenyl)ethane-1-sulfonamide typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
4-Fluoro-2-methylbenzenesulfonyl chloride+Ethylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-2-methylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
4-Fluorobenzenesulfonamide: Similar structure but lacks the ethyl group.
2-Methylbenzenesulfonamide: Similar structure but lacks the fluorine atom.
N-Ethylbenzenesulfonamide: Similar structure but lacks the fluorine and methyl groups.
Uniqueness: 1-(4-Fluoro-2-methylphenyl)ethane-1-sulfonamide is unique due to the presence of both the fluorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with molecular targets.
Properties
Molecular Formula |
C9H12FNO2S |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(4-fluoro-2-methylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-6-5-8(10)3-4-9(6)7(2)14(11,12)13/h3-5,7H,1-2H3,(H2,11,12,13) |
InChI Key |
GZYUHAVJJDQONJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)S(=O)(=O)N |
Origin of Product |
United States |
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